molecular formula C13H9FN2 B12851001 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12851001
M. Wt: 212.22 g/mol
InChI Key: RFCNTUOHDLJBTP-UHFFFAOYSA-N
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Description

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and a carbonitrile group at the 3 position on the biphenyl scaffold. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a biphenyl derivative, followed by reduction to introduce the amino group. Fluorination is then carried out using suitable fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluoro groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-(4-amino-3-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7H,16H2

InChI Key

RFCNTUOHDLJBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C#N

Origin of Product

United States

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